

Potential interaction of BAY-1797 with other reagents

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Compound of Interest		
Compound Name:	BAY-1797	
Cat. No.:	B10790249	Get Quote

BAY-1797 Technical Support Center

Welcome to the **BAY-1797** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interactions of **BAY-1797** with other reagents and to offer troubleshooting support for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BAY-1797**?

A1: **BAY-1797** is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel.[1][2] It binds to an allosteric site on the receptor, which is located at the subunit interface at the top of the extracellular domain.[3] This binding prevents the structural changes in the extracellular domain that are associated with channel activation.[3]

Q2: What are the known downstream effects of P2X4 receptor antagonism by **BAY-1797**?

A2: By blocking the P2X4 receptor, **BAY-1797** inhibits the influx of cations, primarily Ca2+ and Na+, into the cell upon ATP stimulation. This, in turn, can modulate various downstream signaling pathways. For instance, in microglia and macrophages, P2X4 receptor activation is linked to the activation of p38 MAPK and the subsequent release of inflammatory mediators like prostaglandin E2 (PGE2). Therefore, **BAY-1797** can attenuate these inflammatory responses.



Q3: Has BAY-1797 been observed to interact with cytochrome P450 (CYP) enzymes?

A3: Yes, a significant interaction has been reported. The development of **BAY-1797** was discontinued due to its non-negligible induction of cytochrome P450 3A4 (CYP3A4).[2] This induction is mediated through the activation of the Pregnane X Receptor (PXR), a key regulator of CYP3A4 expression.[1][4]

Q4: Are there any other known off-target effects of BAY-1797?

A4: While **BAY-1797** is highly selective for the P2X4 receptor, some weak off-target activity has been reported. This includes weak inhibition of the dopamine transporter (DAT). Researchers should consider the potential for these off-target effects in their experimental design and data interpretation.

Q5: What is the recommended solvent and storage condition for BAY-1797?

A5: Based on available information for similar research compounds, **BAY-1797** is typically soluble in DMSO for in vitro studies. For stock solutions, it is advisable to store them at -20°C or -80°C to maintain stability. Always refer to the supplier's datasheet for specific recommendations.

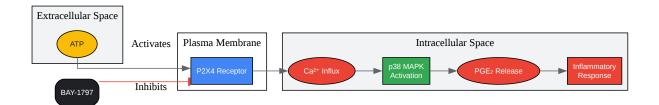
Quantitative Data Summary

The following table summarizes the available quantitative data for BAY-1797.

Parameter	Species	Value	Reference
IC50 (P2X4 Receptor)	Human	210 ± 74 nM	[5]
Mouse	141 ± 24 nM	[5]	
Zebrafish	211 nM (IC50)	[2][3]	
CYP3A4 Induction	Human	Non-negligible	[2]

Signaling and Experimental Workflow Diagrams P2X4 Receptor Signaling Pathway



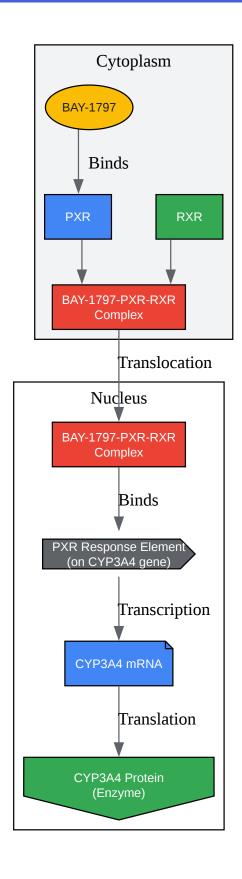


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Caption: P2X4 receptor signaling pathway and the inhibitory action of BAY-1797.

PXR-Mediated CYP3A4 Induction by BAY-1797





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Caption: Mechanism of BAY-1797-induced CYP3A4 expression via PXR activation.



Experimental Protocols

Protocol: In Vitro Assessment of BAY-1797-Mediated CYP3A4 Induction in Human Hepatocytes

This protocol provides a general framework for evaluating the potential of **BAY-1797** to induce CYP3A4 expression in a primary human hepatocyte culture system.

- 1. Materials:
- · Cryopreserved or fresh primary human hepatocytes
- Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate factors)
- Collagen-coated cell culture plates
- BAY-1797
- Positive control (e.g., Rifampicin)
- Negative control (vehicle, e.g., DMSO)
- RNA extraction kit
- qRT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene, e.g., GAPDH)
- CYP3A4 activity assay kit (e.g., P450-Glo™ CYP3A4 Assay)
- Luminometer or spectrophotometer
- 2. Methods:
- · Cell Seeding:
 - Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.



- Allow cells to attach and form a monolayer (typically 24-48 hours).
- Compound Treatment:
 - \circ Prepare a dilution series of **BAY-1797** in culture medium. A typical concentration range to test would be from 0.1 μ M to 50 μ M.
 - Prepare positive control (e.g., 10 μM Rifampicin) and vehicle control (e.g., 0.1% DMSO) in culture medium.
 - Aspirate the old medium from the hepatocyte cultures and replace it with the medium containing the test compounds, positive control, or vehicle control.
 - Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- Endpoint Analysis 1: CYP3A4 mRNA Expression (qRT-PCR):
 - After the incubation period, lyse the cells and extract total RNA using a suitable kit.
 - Perform reverse transcription to generate cDNA.
 - Conduct qRT-PCR using primers and probes for CYP3A4 and a housekeeping gene.
 - \circ Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control using the $\Delta\Delta$ Ct method.
- Endpoint Analysis 2: CYP3A4 Enzyme Activity:
 - Following the treatment period, wash the cells with a suitable buffer.
 - Perform a CYP3A4 activity assay according to the manufacturer's protocol. This typically involves incubating the cells with a luminogenic or fluorogenic CYP3A4 substrate.
 - Measure the signal (luminescence or fluorescence) using a plate reader.
 - Calculate the fold increase in CYP3A4 activity relative to the vehicle control.
- 3. Data Analysis:



- Plot the fold induction of CYP3A4 mRNA or activity against the concentration of **BAY-1797**.
- If a dose-response relationship is observed, calculate the EC50 value (the concentration that produces 50% of the maximal induction).

Troubleshooting Guide



Issue	Possible Cause(s)	Suggested Solution(s)
High variability in replicate wells	- Inconsistent cell seeding- Pipetting errors- Edge effects in the plate	- Ensure a homogenous cell suspension before seeding Use calibrated pipettes and reverse pipetting for viscous solutions Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No induction observed with the positive control (e.g., Rifampicin)	- Poor cell health or viability- Sub-optimal concentration of the positive control- Inactive positive control	- Assess cell viability before and after the experiment (e.g., using a trypan blue exclusion assay) Confirm the optimal concentration of the positive control for your specific hepatocyte lot Use a fresh, properly stored stock of the positive control.
Unexpected cytotoxicity observed with BAY-1797	- Compound precipitation at high concentrations- Off-target toxicity	- Visually inspect the wells for any signs of precipitation Perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of BAY-1797 for your cells.
Discrepancy between mRNA induction and enzyme activity	- BAY-1797 may also be a direct inhibitor of CYP3A4 activity Post-transcriptional or post-translational regulation.	- Perform a direct CYP3A4 inhibition assay with BAY-1797 to assess its inhibitory potential Consider the time course of induction; mRNA changes may precede changes in protein and activity levels.



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References

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